molecular formula C12H17N3O B7509661 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide

2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No. B7509661
M. Wt: 219.28 g/mol
InChI Key: DBOJNDJUIJTNJF-UHFFFAOYSA-N
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Description

2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole, a heterocyclic organic compound that has been widely used in medicinal chemistry. CPAA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has a wide range of biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its wide range of biochemical and physiological effects. This makes it a promising candidate for further research in a variety of fields. However, one of the limitations of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be in the development of new cancer therapies based on the anti-tumor properties of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. Another area of research could be in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of cyclopentadiene with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. This synthesis method has been optimized to produce high yields of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide with a high degree of purity.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-7-11(15(2)14-9)13-12(16)8-10-5-3-4-6-10/h3,5,7,10H,4,6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOJNDJUIJTNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CCC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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